molecular formula C19H15BrO5 B2961903 {7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 701952-96-7

{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2961903
CAS No.: 701952-96-7
M. Wt: 403.228
InChI Key: BTPKSQIUPVJHRR-UHFFFAOYSA-N
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Description

{7-[(2-Bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic coumarin derivative characterized by a brominated benzyloxy substituent at the 7-position, a methyl group at the 4-position, and an acetic acid moiety at the 3-position of the coumarin scaffold. Coumarins are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-[7-[(2-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-11-14-7-6-13(24-10-12-4-2-3-5-16(12)20)8-17(14)25-19(23)15(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPKSQIUPVJHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Coupling Reaction: The bromobenzyl group is coupled with a chromenone derivative under basic conditions.

    Esterification: The resulting intermediate undergoes esterification to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group and chromenone core play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs, highlighting variations in substituents and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
{7-[(2-Bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid (Target) C₁₉H₁₅BrO₅ 403.23 2-Bromobenzyloxy (7), Methyl (4), Acetic acid (3) Bromine enhances lipophilicity; acetic acid improves water solubility
{7-[(3-Chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid C₁₉H₁₅ClO₅ 358.77 3-Chlorobenzyloxy (7), Methyl (4), Acetic acid (3) Chlorine at meta position may reduce steric hindrance compared to bromine
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate C₂₀H₁₇FO₅ 356.35 3-Fluorobenzyloxy (7), Methyl (4), Methyl ester (3) Fluorine increases electronegativity; ester form may enhance membrane permeability
([3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy)acetic acid C₁₈H₁₃BrO₆ 405.20 2-Bromophenoxy (3), Methyl (2), Acetic acid (7) Bromine at phenoxy group; positional isomerism alters electronic distribution
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid C₂₀H₁₇ClO₅ 372.80 Chloro (6), Benzyl (3), Methyl (4), Acetic acid (7) Chlorine at 6-position introduces steric and electronic effects

Key Observations :

  • Positional Isomerism : The 2-bromobenzyloxy group in the target compound may induce greater steric hindrance than 3-substituted analogs, affecting binding to biological targets .
  • Acid vs. Ester Derivatives : The free acetic acid group in the target compound enhances hydrogen-bonding capacity, favoring interactions with polar residues in enzymes, whereas methyl esters (e.g., ) are prodrug forms with improved absorption .

Physicochemical and Spectral Properties

  • Solubility: The acetic acid group in the target compound improves solubility in polar solvents compared to esterified analogs. For instance, methyl esters (e.g., ) are more soluble in organic solvents like ethanol .
  • Spectroscopic Data : NMR spectra of related compounds (e.g., ) reveal characteristic coumarin carbonyl signals near δ 160–176 ppm (¹³C) and aromatic proton couplings, consistent with the target compound’s structure .

Biological Activity

{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the chromen-2-one family, characterized by its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structural formula is represented as follows:

C19H15BrO5\text{C}_{19}\text{H}_{15}\text{BrO}_{5}

This structure includes a chromen-2-one core with a bromobenzyl ether group and an acetic acid moiety, contributing to its pharmacological properties.

Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as squalene synthase, impacting cholesterol biosynthesis.
  • Receptor Modulation : It has been shown to affect receptors associated with inflammation and cancer progression, potentially leading to anti-inflammatory and anticancer effects.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism
A431 (epidermoid carcinoma)<10Induction of apoptosis via caspase activation
Jurkat (T-cell leukemia)<5Inhibition of Bcl-2 protein
HT29 (colon cancer)<15Cell cycle arrest at G1 phase

These results suggest that the compound's structural features are crucial for its anticancer activity, particularly the presence of the bromobenzyl group which may enhance lipophilicity and cellular uptake.

Anti-inflammatory Activity

In vivo studies have indicated that this compound exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the molecular structure can significantly influence biological activity. The bromine atom in the 2-bromobenzyl group is essential for enhancing the compound's reactivity and interaction with biological targets. Comparative studies with similar compounds indicate that variations in halogen substitution lead to differences in potency and selectivity.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on A431 cells. The results demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
  • Inflammation Model : In a murine model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its application in treating autoimmune conditions.

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